molecular formula C7H3BrClIO B2973495 5-Bromo-2-iodobenzoyl chloride CAS No. 293738-03-1

5-Bromo-2-iodobenzoyl chloride

Cat. No.: B2973495
CAS No.: 293738-03-1
M. Wt: 345.36
InChI Key: IAEYMICEYDVOLM-UHFFFAOYSA-N
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Description

5-Bromo-2-iodobenzoyl chloride is a unique organic compound with the molecular formula C7H3BrClIO and a molecular weight of 345.363 g/mol . This compound is characterized by the presence of bromine, iodine, and chlorine atoms attached to a benzoyl chloride moiety, making it a valuable reagent in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodobenzoyl chloride typically involves the halogenation of benzoyl chloride derivatives. One common method includes the bromination of 2-iodobenzoyl chloride using bromine in the presence of a catalyst and an organic solvent . The reaction conditions are generally mild, and the process yields a high-purity product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-iodobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products such as amides or esters are formed.

    Coupling Products: Biaryl compounds are commonly produced in coupling reactions.

Scientific Research Applications

5-Bromo-2-iodobenzoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodobenzoyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The presence of electron-withdrawing groups (bromine and iodine) on the benzoyl chloride moiety enhances its electrophilicity, making it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds.

Comparison with Similar Compounds

    2-Iodobenzoyl chloride: Similar in structure but lacks the bromine atom.

    5-Bromo-2-chlorobenzoyl chloride: Similar but contains chlorine instead of iodine.

Uniqueness: 5-Bromo-2-iodobenzoyl chloride is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and selectivity in chemical reactions. This dual halogenation makes it a versatile reagent in organic synthesis, offering unique pathways for the formation of complex molecules .

Properties

IUPAC Name

5-bromo-2-iodobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEYMICEYDVOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293738-03-1
Record name 5-BROMO-2-IODOBENZOYL CHLORIDE
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